2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide
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Overview
Description
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide is a complex organic compound known for its significant biological activities. This compound is characterized by the presence of an isoquinoline moiety linked to a pyran ring, which is further connected to an acetamide group. Its unique structure makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 3,4-dihydroisoquinoline derivatives, have been reported to exhibit potent antidepressant and anticonvulsant activity .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in a dose-dependent manner, suggesting a direct interaction with specific receptors or enzymes .
Biochemical Pathways
Similar compounds have been found to increase central nervous system 5-ht and ne, suggesting an impact on neurotransmitter pathways .
Pharmacokinetics
Similar compounds have shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable bioavailability.
Result of Action
Similar compounds have been found to exhibit antidepressant and anticonvulsant effects, suggesting a potential impact on neuronal function and mood regulation .
Action Environment
It’s worth noting that the efficacy of similar compounds has been found to be dose-dependent , suggesting that factors such as dosage and administration route could influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of isoquinolin-1-amine with 1,2-dibromoethane, followed by further functionalization to introduce the pyran and acetamide groups . The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s biological activity.
Reduction: This reaction can be used to modify the oxidation state of certain atoms within the molecule, affecting its reactivity and stability.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones, potentially leading to new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide
- N-Methyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline
- 2-[6-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,4-dimethylphenyl)acetamide
Uniqueness
What sets 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide apart from similar compounds is its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its ability to act as an androgen receptor antagonist, for instance, is a distinctive feature that makes it particularly valuable in medicinal chemistry.
Properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-19-18(22)12-24-17-11-23-15(8-16(17)21)10-20-7-6-13-4-2-3-5-14(13)9-20/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRQASJXXSPGHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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